CO 102862 - 181144-66-1

CO 102862

Catalog Number: EVT-264062
CAS Number: 181144-66-1
Molecular Formula: C14H12FN3O2
Molecular Weight: 273.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Compound IV is a novel chemical entity identified through scientific research for its potential anticonvulsant properties. [, ] It belongs to the class of compounds known as semicarbazones. [, ] This compound has been the subject of extensive preclinical studies to evaluate its efficacy and safety as a potential therapeutic agent for epilepsy. []

1-[4-(4-Fluorophenoxy)benzoyl]semicarbazide

Compound Description: 1-[4-(4-Fluorophenoxy)benzoyl]semicarbazide is the major urinary metabolite of 4-(4-Fluorophenoxy)benzaldehyde semicarbazone in rats. [] This metabolite was found to be inactive in the rat oral maximal electroshock (MES) screen, even at doses nine times higher than the ED50 of 4-(4-Fluorophenoxy)benzaldehyde semicarbazone. []

Relevance: This finding provided crucial evidence that the anticonvulsant activity of 4-(4-Fluorophenoxy)benzaldehyde semicarbazone and its related compounds is attributed to the intact molecule and not its metabolic byproducts. []

2-[4-(4-Chloro-2-fluorophenoxy)phenyl]-pyrimidine-4-carboxamide (PPPA)

Compound Description: PPPA is a novel structural analog of 4-(4-Fluorophenoxy)benzaldehyde semicarbazone. [] It acts as a state-dependent sodium channel blocker, exhibiting significantly greater potency, faster binding kinetics, and higher state dependence compared to conventional sodium channel blockers like carbamazepine and lamotrigine. []

Relevance: The enhanced pharmacological profile of PPPA, demonstrated in studies on recombinant rat Nav1.2 channels and native sodium currents in rat dorsal root ganglion neurons, positions it as a potential therapeutic agent for treating various pain states, including neuropathic, inflammatory, and postsurgical pain. [] It showcases the potential for developing improved pain therapeutics by optimizing the biophysical parameters of broad-spectrum voltage-gated sodium channel blockers. []

Carboxylic Acid Metabolite of 4-(4-Fluorophenoxy)benzaldehyde semicarbazone

Compound Description: The carboxylic acid metabolite represents a key metabolic product of 4-(4-Fluorophenoxy)benzaldehyde semicarbazone identified in rats. [] Following oral administration of 4-(4-Fluorophenoxy)benzaldehyde semicarbazone, this metabolite is detected in urine, bile, and plasma. []

Relevance: The presence of this carboxylic acid metabolite in various biological compartments suggests its potential role in the pharmacokinetic profile and distribution of 4-(4-Fluorophenoxy)benzaldehyde semicarbazone. [] Its identification contributes to a comprehensive understanding of the drug's metabolism and disposition within the body. []

Source and Classification

CO 102862 is synthesized through organic chemistry methods involving specific reagents and conditions that facilitate the formation of its unique pyrazole structure. Its classification as a sodium channel blocker places it within the broader category of neuropharmacological agents, particularly those targeting excitatory neurotransmission pathways.

Synthesis Analysis

The synthesis of CO 102862 typically involves the formation of a pyrazole ring. The initial step includes the condensation of hydrazine derivatives with appropriate carbonyl compounds. The following outlines the general synthetic route:

  1. Formation of the Pyrazole Ring:
    • Reactants: Hydrazine and carbonyl compounds.
    • Conditions: Typically requires heating under reflux in an organic solvent such as ethanol or methanol.
    • Outcome: Formation of a pyrazole intermediate.
  2. Substitution Reactions:
    • The pyrazole intermediate undergoes further substitution reactions to introduce various functional groups, enhancing its pharmacological profile.
    • These reactions may involve electrophilic aromatic substitution or nucleophilic attacks depending on the substituents desired.
  3. Purification:
    • The final product is purified using techniques such as recrystallization or chromatography to achieve high purity levels suitable for biological testing.

This synthetic pathway highlights the importance of controlling reaction conditions to optimize yield and purity.

Molecular Structure Analysis

The molecular structure of CO 102862 features a pyrazole ring, which is critical for its biological activity. Key structural components include:

  • Pyrazole Core: A five-membered ring containing two nitrogen atoms at non-adjacent positions.
  • Functional Groups: Various substituents attached to the pyrazole ring that influence its interaction with sodium channels.
  • Molecular Formula: C₁₃H₁₅N₃O, indicating the presence of carbon, hydrogen, nitrogen, and oxygen in specific ratios.

Structural Data

  • Molecular Weight: Approximately 229.28 g/mol.
  • 3D Configuration: The spatial arrangement of atoms can be analyzed using computational chemistry methods to predict binding affinity and interaction with target proteins.
Chemical Reactions Analysis

CO 102862 participates in several chemical reactions that are relevant for its pharmacological activity:

  1. Binding Interactions:
    • As a sodium channel blocker, CO 102862 binds to specific sites on the voltage-gated sodium channels, altering their conformation and inhibiting ion flow.
  2. Metabolic Reactions:
    • In vivo studies have shown that CO 102862 undergoes metabolic transformations that can affect its pharmacokinetics and bioavailability. These transformations often involve oxidation or conjugation processes.
  3. Analytical Methods:
    • High-performance liquid chromatography coupled with tandem mass spectrometry has been employed for quantifying CO 102862 levels in biological samples, aiding in pharmacokinetic studies .
Mechanism of Action

The mechanism of action for CO 102862 revolves around its ability to inhibit voltage-gated sodium channels:

  • State-Dependent Blockade: The compound preferentially binds to the inactivated state of sodium channels, which occurs during neuronal firing.
  • Effect on Neuronal Excitability: By blocking these channels, CO 102862 reduces neuronal excitability and prevents excessive action potentials, making it effective in treating conditions like epilepsy.

Relevant Data

Pharmacokinetic studies indicate that CO 102862 has a favorable profile with good oral bioavailability and rapid absorption in animal models .

Physical and Chemical Properties Analysis

CO 102862 exhibits several notable physical and chemical properties:

  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but less soluble in water.
  • Stability: Stable under normal laboratory conditions but sensitive to light and moisture.
  • Melting Point: Specific melting point data may vary based on purity but typically falls within a defined range suitable for solid-state characterization.

These properties are essential for determining formulation strategies for potential therapeutic applications.

Applications

The primary application of CO 102862 lies in its role as an anticonvulsant agent. Research indicates several potential uses:

  1. Neurological Disorders: Effective in managing epilepsy by stabilizing neuronal membranes.
  2. Pain Management: Potential applications in chronic pain conditions due to its action on sodium channels.
  3. Research Tool: Utilized in studies investigating sodium channel physiology and pathophysiology.
Introduction to Voltage-Gated Sodium Channels in Pathophysiology

Role of Voltage-Gated Sodium Channels in Neuronal Hyperexcitability

Neuronal hyperexcitability arises from disruptions in the delicate balance between ionic influx and efflux, leading to abnormal action potential firing patterns. VGSCs contribute to this pathophysiology through several distinct mechanisms:

  • Persistent Currents: In certain pathological states, VGSCs fail to inactivate completely, generating sustained sodium influx that prolongs depolarization and increases firing frequency. This persistent current is implicated in epileptogenesis and chronic pain conditions [3].
  • Altered Channel Expression: Following neuronal injury or during disease progression, maladaptive changes in VGSC subtype expression occur. For example, upregulation of Nav1.3 and Nav1.7 channels in damaged sensory neurons contributes to ectopic discharges in neuropathic pain [9].
  • Channel Mutations: Genetic alterations in VGSC genes (e.g., SCN1A mutations in Dravet syndrome) directly modify channel gating properties, leading to hyperexcitability syndromes [3].

The spatial distribution of VGSC subtypes within neurons further influences their pathophysiological roles. High-density clustering of Nav1.6 at axon initial segments and nodes of Ranvier facilitates rapid action potential propagation, while aberrant accumulation at sites of nerve injury creates ectopic pacemaker regions. Beyond action potential generation, VGSCs indirectly modulate intracellular ion homeostasis, particularly influencing chloride regulation through cation-chloride cotransporters (CCCs) like NKCC1 and KCC2. Dysregulation of these transporters alters the GABAergic signaling reversal potential, converting inhibitory responses to excitatory ones in conditions like epilepsy and neuropathic pain [4]. This complex interplay between VGSCs and other ion transport systems creates self-reinforcing cycles of hyperexcitability that sustain neurological symptoms.

Table 1: Pathophysiological Mechanisms of VGSC Dysregulation in Neurological Disorders

Pathological MechanismVGSC Subtypes InvolvedFunctional ConsequenceAssociated Disorders
Persistent Sodium CurrentsNav1.3, Nav1.6Prolonged depolarization, increased firing frequencyEpilepsy, Neuropathic Pain
Maladaptive Channel UpregulationNav1.3, Nav1.7Ectopic action potential generationNeuropathic Pain, Inflammatory Pain
Loss-of-Function MutationsNav1.1Reduced inhibitory neuron activityDravet Syndrome, GEFS+
Gain-of-Function MutationsNav1.2, Nav1.6Hyperexcitability, lowered activation thresholdEpileptic Encephalopathies
Altered Expression/Activity of CCCsN/A (Secondary Effects)Impaired GABAergic inhibitionEpileptogenesis, Central Pain

State-Dependent Modulation as a Therapeutic Strategy for Neurological Disorders

State-dependent sodium channel blockers represent a sophisticated pharmacological approach designed to selectively target pathologically active neurons while minimizing disruption to normal physiological activity. Unlike classical sodium channel blockers that bind indiscriminately to all channel states, state-dependent agents exhibit preferential binding to specific conformational states—particularly the inactivated state that predominates during sustained depolarization or high-frequency firing. CO 102862 (V102862), a semicarbazone derivative, exemplifies this targeted approach with its distinctive biophysical properties:

  • 80-fold Affinity Differential: CO 102862 exhibits approximately 80-fold higher affinity for inactivated sodium channels (KI ≈ 0.4-0.6 µM) compared to resting channels (KR ≈ 30 µM), enabling selective suppression of pathological firing [3] [9].
  • Slow Binding Kinetics: The compound binds relatively slowly to inactivated channels (association rate constant k+ ≈ 1.7 µM-1s-1), which contributes to its use-dependent inhibition—progressively enhanced blockade during high-frequency stimulation [3].
  • Broad-Spectrum Activity: Electrophysiological studies demonstrate potent inhibition across multiple VGSC subtypes, including the predominant neuronal isoform Nav1.2 and tetrodotoxin-resistant (TTX-R) channels implicated in pain pathways [3] [9].

The therapeutic implications of these properties are significant. In epilepsy models, CO 102862's state-dependent mechanism allows it to suppress seizure activity driven by hypersynchronous bursting without impairing normal interictal neuronal function. Whole-cell patch-clamp studies in rat hippocampal neurons reveal that CO 102862 shifts the steady-state availability curve of Nav1.2 channels in the hyperpolarizing direction and significantly retards recovery from inactivation [3]. These actions effectively increase the refractory period between high-frequency discharges, disrupting the paroxysmal firing patterns characteristic of seizures.

Table 2: Electrophysiological Profile of CO 102862 Across Sodium Channel Subtypes

Channel SubtypeTissue ExpressionInactivated State Affinity (KI, µM)Resting State Affinity (KR, µM)Functional Consequences
Nav1.2CNS Neurons0.4~30Suppression of seizure propagation
Nav1.7Peripheral Neurons0.6*>15*Antinociceptive effects
Nav1.8Dorsal Root Ganglia1.2*>20*Modulation of nociceptive signaling
Cardiac Sodium ChannelsMyocardiumLow affinityLow affinityMinimal cardiovascular effects
Skeletal Muscle ChannelsNeuromuscular JunctionModerate affinityModerate affinityLimited neuromuscular impact

*Estimated values based on structural analogs; direct measurements for CO 102862 not fully characterized [3] [9]

In neuropathic pain models, CO 102862 demonstrates marked antiallodynic effects at oral doses ≥2.5 mg/kg, reversing tactile hypersensitivity without motor impairment [9]. This therapeutic window arises from preferential blockade of hyperactive nociceptive neurons that exhibit prolonged depolarization and higher proportions of inactivated sodium channels compared to normally functioning sensory neurons. The compound's oral bioavailability further enhances its therapeutic potential, as demonstrated by robust efficacy in rodent models of tonic/clonic and partial-complex seizures following systemic administration [6] [9].

The development of CO 102862 builds upon the pharmacological principles established by classic anticonvulsants like phenytoin and carbamazepine but offers enhanced state-selectivity. While these older agents exhibit approximately 5-10-fold affinity differentials between inactivated and resting states, CO 102862 achieves an 80-fold differential, representing a significant pharmacological advancement [3]. This enhanced selectivity profile translates to improved therapeutic indices in preclinical models, highlighting the potential of structure-based drug design in developing next-generation neuromodulatory agents.

Table 3: Efficacy of CO 102862 in Preclinical Neurological Models

Disease ModelSpeciesKey Outcome MeasuresReported EfficacyProposed Mechanism
Maximal Electroshock SeizuresRatTonic hindlimb extension suppressionRobust protectionUse-dependent Na+ channel block
Pentylenetetrazole-Induced SeizuresMouseClonic seizure threshold elevationSignificant protectionSuppression of neuronal bursting
Spinal Nerve Ligation (Neuropathic Pain)RatTactile allodynia reversalDose-dependent reversal ≥2.5 mg/kgBlock of ectopic discharges
Chronic Constriction InjuryRatMechanical hyperalgesiaSignificant reductionNormalization of sensory neuron excitability
Formalin Test (Inflammatory Pain)MouseNocifensive behaviorsModerate suppressionReduced central sensitization

Data compiled from [3] [6] [9]

Properties

CAS Number

181144-66-1

Product Name

CO 102862

IUPAC Name

[(E)-[4-(4-fluorophenoxy)phenyl]methylideneamino]urea

Molecular Formula

C14H12FN3O2

Molecular Weight

273.26 g/mol

InChI

InChI=1S/C14H12FN3O2/c15-11-3-7-13(8-4-11)20-12-5-1-10(2-6-12)9-17-18-14(16)19/h1-9H,(H3,16,18,19)/b17-9+

InChI Key

MHUUDVZSPFRUSK-RQZCQDPDSA-N

SMILES

C1=CC(=CC=C1C=NNC(=O)N)OC2=CC=C(C=C2)F

Solubility

Soluble in DMSO, not in water

Synonyms

4-(4-fluorophenoxy)benzaldehyde semicarbazone
Co 102862
Co-102862
FPhOBal semicarbazone

Canonical SMILES

C1=CC(=CC=C1C=NNC(=O)N)OC2=CC=C(C=C2)F

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC(=O)N)OC2=CC=C(C=C2)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.